molecular formula C29H25N3O4S2 B11518440 2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

Cat. No.: B11518440
M. Wt: 543.7 g/mol
InChI Key: FXHFLIIYBMQZHZ-UHFFFAOYSA-N
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Description

2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a methoxyphenyl group, and a phenoxyethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the thienopyrimidine core.

    Attachment of the Phenoxyethylacetamide Moiety: This final step involves the reaction of the intermediate compound with phenoxyethylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-NAPHTHYL)ACETAMIDE
  • N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(4-METHOXYPHENYL)-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienopyrimidine core with methoxyphenyl and phenoxyethylacetamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C29H25N3O4S2

Molecular Weight

543.7 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C29H25N3O4S2/c1-35-22-14-12-20(13-15-22)24-18-37-27-26(24)28(34)32(21-8-4-2-5-9-21)29(31-27)38-19-25(33)30-16-17-36-23-10-6-3-7-11-23/h2-15,18H,16-17,19H2,1H3,(H,30,33)

InChI Key

FXHFLIIYBMQZHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCCOC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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